molecular formula C25H20N2O3 B11628219 4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11628219
M. Wt: 396.4 g/mol
InChI Key: ZJSLVBZABINZOC-UHFFFAOYSA-N
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Description

4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is carried out using formic acid as a medium. The oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole derivative . This method is metal-free, cost-effective, and offers excellent yields (98-99%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diphenylpyrazole-4-propionic acid
  • 1,3-diphenyl-1H-pyrazole-4-carbonitrile

Uniqueness

4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

(4-propanoylphenyl) 1,3-diphenylpyrazole-4-carboxylate

InChI

InChI=1S/C25H20N2O3/c1-2-23(28)18-13-15-21(16-14-18)30-25(29)22-17-27(20-11-7-4-8-12-20)26-24(22)19-9-5-3-6-10-19/h3-17H,2H2,1H3

InChI Key

ZJSLVBZABINZOC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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